Isoxazole-4-boronic acid
Description
Properties
IUPAC Name |
1,2-oxazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-5-8-2-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANPIZQMFCWPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CON=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675073 | |
| Record name | 1,2-Oxazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008139-25-0 | |
| Record name | 1,2-Oxazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-4-boronic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. The use of metal-free synthetic routes has gained popularity due to their eco-friendly nature and cost-effectiveness . These methods minimize the generation of waste and reduce the need for expensive and toxic metal catalysts.
Chemical Reactions Analysis
Types of Reactions: Isoxazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into other functionalized compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various functionalized isoxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry Applications
Isoxazole-4-boronic acid has emerged as an important scaffold in drug discovery, particularly due to its ability to interact with biological targets through boron-mediated interactions. Its applications include:
1.1 Anticancer Activity
- Mechanism of Action : this compound derivatives have been shown to inhibit the proteasome, a critical component in protein degradation pathways, leading to apoptosis in cancer cells. For instance, studies have demonstrated that these compounds can effectively halt the cell cycle at the G2/M phase, inhibiting tumor growth .
- Case Study : A derivative of this compound exhibited an IC50 value of 6 nM against autotaxin, significantly enhancing its anticancer properties compared to traditional inhibitors .
1.2 Antibacterial Properties
- Mechanism of Action : The compound acts as a reversible inhibitor of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. It binds covalently to serine residues in these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .
- Case Study : Recent findings indicated that this compound derivatives showed potent activity against multi-drug resistant bacterial strains, with Ki values as low as 0.004 µM .
Organic Synthesis Applications
This compound serves as a valuable reagent in various organic transformations:
2.1 Suzuki-Miyaura Coupling
- Description : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
- Case Study : A study reported the successful use of this compound pinacol ester in a palladium-catalyzed cyanomethylation reaction, achieving yields up to 88% for various aryl bromides .
2.2 Synthesis of Complex Molecules
- Application : this compound has been employed in the synthesis of complex organic molecules through various methodologies including borylation reactions and cross-coupling techniques.
Material Science Applications
Isoxazole derivatives are being explored for their potential in material science:
3.1 Sensor Development
- Description : Due to their ability to form complexes with metal ions, isoxazole-based compounds are being investigated for use in sensors that detect environmental pollutants or biological markers.
Data Tables
Mechanism of Action
The mechanism of action of isoxazole-4-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds . The isoxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 3,5-Dimethylisoxazole-4-boronic acid (C₅H₆BNO₃, MW: 140.92 g/mol) This derivative features methyl groups at the 3- and 5-positions of the isoxazole ring. For example, in a Suzuki reaction with a bromobenzimidazole derivative, 3,5-dimethylthis compound achieved successful coupling under Pd(PPh₃)₄ catalysis at 120°C .
2.1.2 5-Methylthis compound Pinacol Ester (C₁₀H₁₆BNO₃, MW: 209.05 g/mol) The pinacol ester form protects the boronic acid group, enhancing stability and solubility in organic solvents. This derivative is particularly useful in reactions requiring anhydrous conditions or prolonged storage .
Functional Analogues
2.2.1 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
This pinacol ester variant (CAS 928664-98-6) shares structural similarities with this compound but offers superior handling due to reduced hygroscopicity. It is frequently employed in multi-step syntheses where free boronic acids might decompose .
Its ethoxycarbonyl group introduces distinct electronic effects, contrasting with the isoxazole ring’s electron-withdrawing nature .
Physicochemical Properties
Biological Activity
Isoxazole-4-boronic acid is a significant compound in medicinal chemistry, primarily known for its versatile biological activities and applications in synthetic methodologies. This article explores its biological activity, including structure-activity relationships (SAR), synthesis strategies, and case studies demonstrating its therapeutic potential.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, with a boronic acid functional group at the 4-position. This structure contributes to its reactivity and interaction with biological targets.
Biological Activities
Isoxazole derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Isoxazole compounds have been studied for their ability to inhibit various cancer cell lines. For instance, modifications at the C-4 position significantly impact their potency against cancer cells, as demonstrated in SAR studies that show promising glide scores correlating with biological activity .
- Anti-inflammatory Effects : Research indicates that isoxazoles can modulate inflammatory pathways, making them potential candidates for treating inflammation-related diseases. Compounds derived from this compound have been shown to reduce pro-inflammatory cytokine levels in vitro .
- Antimicrobial Properties : Isoxazole derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies on isoxazole derivatives reveal that modifications at specific positions of the isoxazole ring can enhance biological activity. For example:
These findings underscore the importance of the isoxazole scaffold in drug design, where small changes can lead to significant variations in biological potency.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Palladium-Catalyzed Reactions : The use of palladium catalysts allows for efficient cyanomethylation of aryl halides, leading to high yields of isoxazole derivatives while preserving DNA integrity during reactions .
- Oxyboration Reactions : Recent studies have explored oxyboration techniques that facilitate the formation of borylated isoxazoles via C–C π bond additions, enhancing their synthetic accessibility and potential applications .
Case Study 1: Anticancer Research
A study investigated the effects of several isoxazole derivatives on cancer cell lines. The results indicated that compounds with substitutions at the C-4 position exhibited significant inhibition of cell proliferation, with IC50 values ranging from 10 to 25 μM against various cancer types. The most potent compound demonstrated a reduction in tumor growth in xenograft models .
Case Study 2: Anti-inflammatory Mechanism
Research on the anti-inflammatory properties of isoxazole derivatives revealed that certain compounds significantly decreased IL-6 and TNF-alpha levels in macrophage cultures. This suggests their potential use in treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Isoxazole-4-boronic acid, and how can its purity be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety is introduced via palladium-catalyzed coupling. Key steps include protecting group strategies for the isoxazole ring and controlled hydrolysis of boronate esters. Purity optimization requires rigorous chromatography (e.g., silica gel or reverse-phase HPLC) and spectroscopic validation (¹H/¹³C NMR, FT-IR). Monitor boronic acid stability during purification, as protic solvents may induce protodeboronation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹¹B NMR for boron environment analysis) with mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight and boron content. X-ray crystallography is ideal for resolving ambiguities in regiochemistry. For stability studies, use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Q. How does the boronic acid group in this compound interact with diols, and how can this be leveraged in sensing applications?
- Methodological Answer : The boronic acid forms reversible boronate esters with 1,2- or 1,3-diols under physiological conditions. To design sensors, conjugate the compound with fluorophores (e.g., dansyl or BODIPY) and monitor fluorescence quenching/enhancement upon diol binding. Ensure pH control (pH 7.4 buffers) to balance boronate ester stability and sensor solubility .
Advanced Research Questions
Q. How can this compound be integrated into dynamic covalent frameworks for self-assembled materials?
- Methodological Answer : Exploit reversible boronate esterification with polyols (e.g., saccharides or catechols) to construct stimuli-responsive hydrogels or covalent organic frameworks (COFs). Use molar ratio optimization (boronic acid:diol = 1:1 to 1:2) and rheological analysis to tune mechanical properties. For real-time monitoring, employ quartz crystal microbalance (QCM) to track assembly/disassembly kinetics .
Q. What mechanistic insights support the use of this compound in designing histone deacetylase (HDAC) inhibitors?
- Methodological Answer : The boronic acid group chelates zinc ions in HDAC active sites, mimicking natural substrates. Synthesize analogs with varying substituents on the isoxazole ring and assess IC₅₀ values via enzymatic assays. Validate binding modes using molecular docking (e.g., AutoDock Vina) and compare with crystallographic data from known HDAC-boronic acid complexes .
Q. How can conflicting reactivity data for this compound in aqueous versus organic media be resolved?
- Methodological Answer : Perform solvent-dependent kinetic studies (e.g., UV-Vis monitoring of boronate ester formation) to identify hydrolysis pathways. Use computational methods (DFT calculations) to model transition states and solvent effects. Cross-validate with ¹¹B NMR to detect intermediate species like boroxines .
Q. What strategies mitigate instability of this compound in biological assays?
- Methodological Answer : Stabilize via formulation with cyclodextrins (e.g., β-cyclodextrin) to shield the boronic acid from nucleophilic attack. Alternatively, design prodrugs (e.g., boronate esters) that hydrolyze selectively in target tissues. Validate stability using LC-MS/MS in simulated physiological conditions (37°C, pH 7.4) .
Data Analysis and Experimental Design
Q. How should researchers address contradictory results in the catalytic activity of this compound-based systems?
- Methodological Answer : Conduct control experiments to rule out trace metal contamination (e.g., ICP-MS analysis). Compare reaction outcomes under inert (N₂/Ar) vs. aerobic conditions. Use statistical tools (e.g., ANOVA) to assess reproducibility across batches. Cross-reference with crystallographic data to correlate structure-activity relationships .
Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for boronate ester formation. Use molecular dynamics (MD) simulations to model solvent interactions. For high-throughput screening, leverage cheminformatics platforms (e.g., Schrodinger Suite) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
